2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide
Description
This compound features a polycyclic benzo[c]pyrimido[4,5-e][1,2]thiazine core modified with a 4-fluorobenzyl group at position 6 and a sulfone moiety (5,5-dioxido). A thioether linkage connects the core to an N-phenethylacetamide side chain. Structural studies likely employ SHELX software for crystallographic refinement, a standard in small-molecule analysis .
Properties
IUPAC Name |
2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S2/c28-21-12-10-20(11-13-21)17-32-23-9-5-4-8-22(23)26-24(37(32,34)35)16-30-27(31-26)36-18-25(33)29-15-14-19-6-2-1-3-7-19/h1-13,16H,14-15,17-18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDWQRNXVTFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been reported to exhibit a broad spectrum of biological activities. These activities include antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects.
Mode of Action
It’s worth noting that similar compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1h,3h)-diones. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been reported to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt. These pathways are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Fluorine vs. Chlorine : The target compound’s 4-fluorobenzyl group may offer superior electronic and steric effects compared to chlorinated analogs (e.g., ), enhancing target affinity and bioavailability .
- Sulfone vs. Thione : The sulfone moiety in the target compound likely improves oxidative stability over thione-containing analogs (e.g., ), reducing metabolic degradation .
- Phenethyl Side Chain : The N-phenethylacetamide group may increase membrane permeability compared to bulkier substituents (e.g., hydroxycoumarin in ), aiding cellular uptake .
Bioactivity and Pharmacological Potential
- Kinase Inhibition : The benzo[c]pyrimido[4,5-e][1,2]thiazine scaffold resembles kinase inhibitors (e.g., imatinib derivatives), with fluorination enhancing binding affinity .
- Antimicrobial Activity : Thioether-linked compounds (e.g., ) exhibit moderate antimicrobial effects; the sulfone group may extend half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
